 ketone](/img/structure/B13618087.png)
[(E)-4-Fluorostyryl](trifluoromethyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
The synthesis of (E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For example, the reaction between 4-fluorobenzaldehyde and 1,1,1-trifluoroacetone in the presence of sodium hydroxide can yield the desired product. The reaction is typically carried out under microwave irradiation to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic solar cells and light-emitting diodes.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its fluorinated structure.
Mécanisme D'action
The mechanism of action of (E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one can be compared with other similar compounds, such as:
(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a chlorophenyl group instead of a trifluoromethyl group. The presence of chlorine affects its reactivity and applications.
(E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound has two fluorophenyl groups, which can influence its electronic properties and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H6F4O |
|---|---|
Poids moléculaire |
218.15 g/mol |
Nom IUPAC |
(E)-1,1,1-trifluoro-4-(4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H6F4O/c11-8-4-1-7(2-5-8)3-6-9(15)10(12,13)14/h1-6H/b6-3+ |
Clé InChI |
XIPCNHGCKOIUGA-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C(F)(F)F)F |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)
![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)
![6-(2,4-Dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13618038.png)

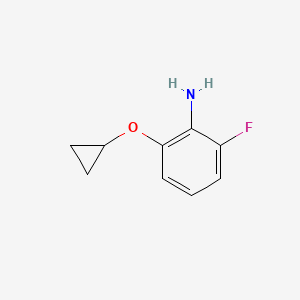
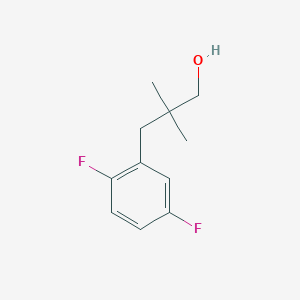

![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)

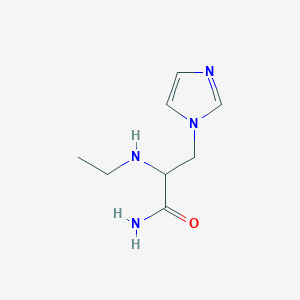
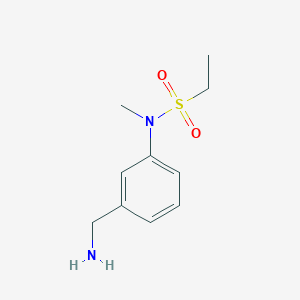
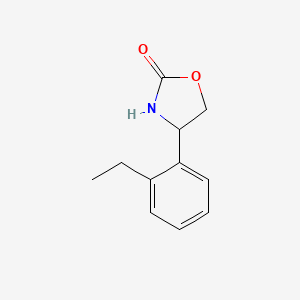
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)

